[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
This compound features a bifunctional acetamide scaffold with two distinct moieties:
- An (E)-2-phenylethenyl sulfonamide group, introducing π-π stacking capabilities and steric bulk due to the trans-configuration of the styrenyl group.
The molecular formula is C₂₂H₂₈N₄O₆S₂, with a molar mass of 532.6 g/mol. Its structure combines sulfonamide and acetamide functionalities, making it relevant for applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator .
Properties
IUPAC Name |
[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S2/c1-3-25(4-2)34(30,31)20-12-10-19(11-13-20)24-21(26)17-32-22(27)16-23-33(28,29)15-14-18-8-6-5-7-9-18/h5-15,23H,3-4,16-17H2,1-2H3,(H,24,26)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEYASRELOIXJG-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C24H25N3O5S
- Molecular Weight : 467.5 g/mol
- Structure : The compound features a sulfonamide group, an ester linkage, and an aniline derivative, which are critical for its biological interactions.
Research indicates that compounds similar to [2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] show significant inhibition of key signaling pathways involved in cancer cell proliferation. Specifically, studies have highlighted the compound's ability to:
- Inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway.
- Induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells .
Biological Activity Findings
- Cell Proliferation Inhibition :
- Induction of Apoptosis :
- Synergistic Effects :
Case Studies
Several case studies have explored the effects of similar compounds on cancer treatment:
- Study A : A study on a related sulfonamide compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, showing promise for further clinical development.
- Study B : Another investigation revealed that co-administration with paclitaxel led to increased apoptosis rates compared to either agent alone, indicating potential for combination therapy strategies.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Anilino Moiety
(a) [2-(4-Methoxyanilino)-2-oxoethyl] 2-(Cyclohexanecarbonylamino)acetate (CAS 745024-29-7)
- Key difference: Replaces the diethylsulfamoyl group with a methoxy group and substitutes the styrenyl sulfonamide with a cyclohexanecarbonylamino group.
- Impact: The methoxy group enhances electron-donating effects, increasing solubility in polar solvents compared to the sulfamoyl analog .
(b) 4-Methylphenyl 2-[(Phenylsulfonyl)anilino]acetate (CAS 478050-05-4)
- Key difference : Lacks the diethylsulfamoyl group and incorporates a methylphenyl ester instead of the styrenyl sulfonamide.
- Impact: The phenylsulfonyl group retains sulfonamide reactivity but reduces steric bulk compared to the styrenyl group.
Variations in the Sulfonamide/Acetamide Linker
(a) Ethyl 2-[8-[(4-Methylphenyl)sulfonylamino]-2-[(E)-2-Phenylethenyl]quinolin-6-yl]oxyacetate (CAS Not Provided)
- Key difference: Integrates a quinoline core and a p-toluenesulfonamide group.
- The p-toluenesulfonamide group introduces moderate steric effects compared to the diethylsulfamoyl group .
(b) [2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-Methylphenyl)sulfonylamino]acetate (CAS 851610-91-8)
- Key difference: Substitutes the diethylsulfamoyl-anilino group with a cyclohexyl(methyl)amino moiety.
- Impact :
NMR Spectral Comparisons
A study comparing NMR profiles of structurally related compounds (e.g., Rapa, compounds 1, and 7) revealed:
- Regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts due to substituent variations.
- The diethylsulfamoyl and styrenyl groups in the target compound cause downfield shifts in Region A (~7.8–8.2 ppm) compared to methoxy or cyclohexane analogs (~6.9–7.5 ppm) .
- Region B shifts correlate with sulfonamide conformation, with the (E)-styrenyl group inducing a unique deshielding effect .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Electronic Modulation : The diethylsulfamoyl group’s electron-withdrawing nature may enhance electrophilic reactivity, making the compound a candidate for covalent inhibition strategies .
- Solubility Trends : Analogs with polar groups (e.g., methoxy, sulfamoyl) exhibit higher aqueous solubility, while lipophilic groups (e.g., cyclohexane, styrenyl) favor membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
